molecular formula C17H16 B14613494 1,3-Dimethyl-2-phenyl-1H-indene CAS No. 58310-20-6

1,3-Dimethyl-2-phenyl-1H-indene

Cat. No.: B14613494
CAS No.: 58310-20-6
M. Wt: 220.31 g/mol
InChI Key: QCZSUXDECLFIIE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-1H-indene (CAS No. 58310-20-6) is a polycyclic aromatic hydrocarbon with a bicyclic indene core substituted by methyl groups at positions 1 and 3 and a phenyl group at position 2. Its molecular formula is C₁₇H₁₆ (MW: 220.31 g/mol). The compound is structurally characterized by:

  • A planar indene backbone (fused benzene and cyclopentene rings).
  • Electron-donating methyl groups enhancing steric bulk and influencing reactivity.
  • A conjugated phenyl group contributing to π-orbital interactions.

This compound is primarily used in organic synthesis, materials science, and as a precursor for functionalized derivatives .

Properties

CAS No.

58310-20-6

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

1,3-dimethyl-2-phenyl-1H-indene

InChI

InChI=1S/C17H16/c1-12-15-10-6-7-11-16(15)13(2)17(12)14-8-4-3-5-9-14/h3-12H,1-2H3

InChI Key

QCZSUXDECLFIIE-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of substituted phenylbutanoic acids or their derivatives. For example, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate can be further hydrogenated to produce the desired indene compound .

Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst. This reaction provides high yields of indene derivatives, with regioselectivity depending on the steric nature of the substituents on the alkynes .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yields and selectivity. The use of metal catalysts such as rhodium, iron, and platinum is common in these processes. These catalysts facilitate the cyclization and hydrogenation reactions necessary to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Hydrogenation reactions can reduce the compound to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation is typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-phenyl-1H-indene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various cyclization, substitution, and hydrogenation reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues
Compound Name CAS No. Substituents Molecular Formula MW (g/mol) Key Features
1,3-Dimethyl-2-phenyl-1H-indene 58310-20-6 1,3-Me; 2-Ph C₁₇H₁₆ 220.31 Steric hindrance from methyl groups
1-Ethyl-2-phenyl-1H-indene 89619-36-3 1-Et; 2-Ph C₁₇H₁₆ 220.31 Increased alkyl chain length
2-Phenyl-2,3-dihydro-1H-inden-1-one 16619-12-8 2-Ph; 1-ketone C₁₅H₁₂O 208.26 Electron-withdrawing ketone group
2-Benzyl-2-phenylindene-1,3-dione - 1,3-dione; 2-Bn, 2-Ph C₂₂H₁₆O₂ 312.36 Conjugated diketone system
3-Phenyl-1-(1-phenylpropenyl)-1H-indene 919342-11-3 3-Ph; 1-allyl-Ph C₂₄H₂₀ 308.42 Extended π-conjugation

Key Observations :

  • Steric Effects : The methyl groups in this compound create greater steric hindrance compared to ethyl or phenyl substituents in analogues .
  • Electronic Effects : Ketone-containing derivatives (e.g., 2-Phenyl-2,3-dihydro-1H-inden-1-one) exhibit enhanced electrophilicity due to electron-withdrawing groups, enabling nucleophilic additions .
  • Conjugation : Compounds with extended substituents (e.g., allyl-phenyl groups) show broader UV-vis absorption spectra, relevant for optoelectronic applications .

Reactivity Insights :

  • Electrophilic Substitution : Methyl and phenyl groups in this compound direct further substitutions to the less hindered positions .
  • Oxidation Sensitivity : Ketone derivatives are prone to over-oxidation, necessitating controlled conditions .
  • Biological Activity: Hydrazono-indene-diones (e.g., ) exhibit Cu²⁺-selective fluorescence and cytotoxicity, linked to their electron-deficient cores .

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